molecular formula C29H28N2O7 B11682065 (5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11682065
M. Wt: 516.5 g/mol
InChI Key: FPBLHGYFYSBOJK-XLNRJJMWSA-N
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Description

(5Z)-5-({3-ETHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various scientific fields. This compound features a diazinane-2,4,6-trione core, which is a six-membered ring containing three nitrogen atoms and three carbonyl groups. The presence of multiple functional groups, including ethoxy and methoxy substituents, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-ETHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the diazinane-2,4,6-trione core, followed by the introduction of the various substituents through nucleophilic substitution or electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity. Solvent extraction, crystallization, and chromatography are commonly employed for purification.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-ETHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

  • Reduction

Properties

Molecular Formula

C29H28N2O7

Molecular Weight

516.5 g/mol

IUPAC Name

(5Z)-5-[[3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C29H28N2O7/c1-4-36-26-18-20(12-13-25(26)38-15-14-37-24-11-6-5-10-23(24)35-3)17-22-27(32)30-29(34)31(28(22)33)21-9-7-8-19(2)16-21/h5-13,16-18H,4,14-15H2,1-3H3,(H,30,32,34)/b22-17-

InChI Key

FPBLHGYFYSBOJK-XLNRJJMWSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C)OCCOC4=CC=CC=C4OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C)OCCOC4=CC=CC=C4OC

Origin of Product

United States

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